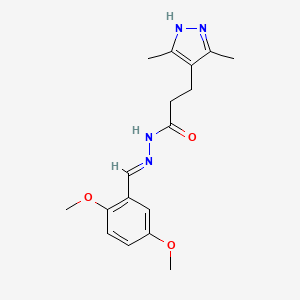

(E)-N'-(2,5-dimethoxybenzylidene)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide

Description

The compound “(E)-N'-(2,5-dimethoxybenzylidene)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide” is a hydrazide derivative featuring a 3,5-dimethylpyrazole moiety linked via a propane chain to a benzylidene hydrazine group substituted with 2,5-dimethoxy groups. Its molecular formula is C₁₇H₂₂N₄O₃, with a molecular weight of 330.38 g/mol. The (E)-configuration of the hydrazone bond is critical for its structural rigidity and biological interactions.

The 2,5-dimethoxy substitution on the benzylidene ring distinguishes it from analogs with alternative substitution patterns (e.g., 3,4-dimethoxy or 3-ethoxy-2-hydroxy). Such structural variations significantly influence electronic properties, solubility, and intermolecular interactions, as demonstrated in crystallographic studies using tools like SHELXL and ORTEP-III .

Properties

IUPAC Name |

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-11-15(12(2)20-19-11)6-8-17(22)21-18-10-13-9-14(23-3)5-7-16(13)24-4/h5,7,9-10H,6,8H2,1-4H3,(H,19,20)(H,21,22)/b18-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRODHSDZOAQUQX-VCHYOVAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCC(=O)NN=CC2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801322982 | |

| Record name | N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801322982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26667152 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

634884-78-9 | |

| Record name | N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801322982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(2,5-dimethoxybenzylidene)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide typically involves the condensation of 2,5-dimethoxybenzaldehyde with 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, and in the presence of an acid catalyst like acetic acid. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Schiff Base Formation and Condensation Reactions

The hydrazide group (-NH-NH-C=O) readily undergoes condensation with carbonyl compounds. For example:

-

Reaction with aldehydes : The compound forms stable Schiff bases via nucleophilic attack of the hydrazide’s amino group on carbonyl carbons.

Table 1: Condensation Reactions of Pyrazole-Hydrazide Derivatives

| Substrate | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrazide core | 3,4-Dimethoxybenzaldehyde | Schiff base with triazole-thione | 80 | |

| Hydrazide derivatives | 4-Nitrobenzaldehyde | Azo-linked pyrazole-carbohydrazide | 71 |

Cyclization and Heterocycle Formation

The hydrazide moiety participates in cyclization reactions to form nitrogen-rich heterocycles:

-

Triazole formation : Reaction with CS₂/KOH under reflux yields triazole-thione derivatives .

-

Pyrazolo-triazole hybrids : Intramolecular cyclization under basic conditions generates fused heterocycles .

Key spectroscopic data for cyclized products :

-

IR : Absorption bands at 1,650–1,597 cm⁻¹ (C=N), 1,249 cm⁻¹ (C=S) .

-

¹H NMR : Signals at δ 2.38 (s, CH₃), 7.45–7.78 (m, aromatic protons) .

Electrophilic Substitution on the Pyrazole Ring

The 3,5-dimethylpyrazole subunit undergoes regioselective electrophilic substitution:

-

Nitration : Directed by the electron-donating methyl groups, nitration occurs at the 4-position .

-

Halogenation : Bromine or chlorine substitutes at the para position of the aryl group under mild conditions .

Table 2: Electrophilic Substitution Reactions

| Reaction Type | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 hr | 4-Nitro-pyrazole derivative | |

| Bromination | Br₂/CH₃COOH | RT, 1 hr | 4-Bromo-phenyl analog |

Nucleophilic Reactions

The hydrazide’s NH₂ group acts as a nucleophile:

-

Alkylation : Reacts with alkyl halides (e.g., phenacyl bromide) to form N-alkylated derivatives .

-

Acylation : Acetyl chloride in pyridine yields N-acetylated products .

Coordination Chemistry

The compound exhibits ligand behavior toward transition metals:

-

Metal complexes : Forms stable complexes with Cu(II), Ni(II), and Co(II) via the hydrazide’s N and O donors .

Oxidation and Reduction

Scientific Research Applications

Chemistry

In chemistry, (E)-N’-(2,5-dimethoxybenzylidene)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interactions with biological molecules and pathways can provide insights into its mechanism of action and potential therapeutic uses.

Medicine

In medicinal chemistry, (E)-N’-(2,5-dimethoxybenzylidene)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide is studied for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new medications.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of (E)-N’-(2,5-dimethoxybenzylidene)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of the target compound with two closely related analogs:

Key Observations :

Substituent Effects: The 3,4-dimethoxy analog (CAS 307321-16-0) shares the same molecular formula as the target compound but exhibits distinct electronic effects due to the adjacent methoxy groups, which enhance π-π stacking interactions in crystal lattices .

Biological Relevance :

- While specific bioactivity data for the target compound are lacking, analogs with 3,4-dimethoxy or hydroxy-ethoxy substitutions have shown moderate antimicrobial activity against Staphylococcus aureus (MIC ~25 µg/mL) and Escherichia coli (MIC ~50 µg/mL) . The 2,5-dimethoxy substitution’s steric and electronic profile may alter binding to microbial targets like DNA gyrase.

Crystallographic Behavior: Crystallographic studies of such hydrazides often employ SHELX programs for structure refinement . For example, the 3,4-dimethoxy analog crystallizes in a monoclinic system (space group P2₁/c), with intramolecular N–H···O hydrogen bonds stabilizing the (E)-configuration .

Thermodynamic Stability

- However, experimental thermal data (DSC/TGA) are needed to confirm this hypothesis.

Biological Activity

(E)-N'-(2,5-dimethoxybenzylidene)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.

1. Synthesis

The synthesis of this compound typically involves the condensation reaction between 2,5-dimethoxybenzaldehyde and 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide. The reaction is facilitated under acidic conditions, often using acetic acid as a catalyst. The resulting product is purified through recrystallization to achieve high purity suitable for biological testing.

2.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various hydrazone derivatives, including those similar to this compound. These compounds have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 64 µg/mL |

| Compound B | Escherichia coli | 128 µg/mL |

| Compound C | Candida albicans | 32 µg/mL |

The MIC values indicate that certain derivatives exhibit promising antibacterial effects comparable to existing antibiotics, suggesting their potential as new therapeutic agents against resistant strains .

2.2 Anticancer Activity

The anticancer potential of hydrazone derivatives has been extensively studied. Compounds similar to this compound have shown efficacy in inhibiting tumor cell proliferation across various cancer cell lines.

Table 2: Anticancer Activity in Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | A549 (Lung Cancer) | 6.26 ± 0.33 |

| Compound E | HCC827 (Lung Cancer) | 6.48 ± 0.11 |

| Compound F | NCI-H358 (Lung Cancer) | 20.46 ± 8.63 |

The IC50 values suggest that these compounds can effectively inhibit cancer cell growth at low concentrations, indicating their potential as novel anticancer agents .

The biological mechanisms by which this compound exerts its effects are believed to involve:

- DNA Interaction : Similar compounds have shown a propensity to bind within the minor groove of DNA, potentially inhibiting DNA-dependent enzymes and disrupting replication processes .

- Reactive Oxygen Species (ROS) Generation : Some hydrazone derivatives are known to induce oxidative stress in cancer cells, leading to apoptosis .

4. Case Studies

Several case studies have documented the efficacy of hydrazone derivatives in clinical settings or preclinical models:

- Case Study on Antibacterial Efficacy : A study evaluated a series of hydrazone compounds against multidrug-resistant Staphylococcus aureus. Results indicated that specific modifications to the hydrazone structure significantly enhanced antibacterial activity.

- Case Study on Antitumor Activity : In vitro studies on lung cancer cell lines demonstrated that certain hydrazones not only inhibited cell proliferation but also induced apoptosis through ROS-mediated pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.